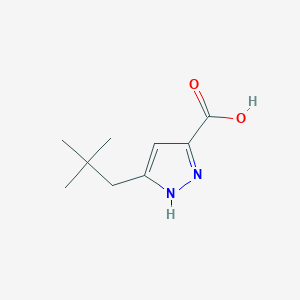
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid is a compound that belongs to the class of azido ketones. Azido ketones are known for their versatility and wide range of applications in organic synthesis and medicinal chemistry. The presence of the azido group makes these compounds highly reactive and useful intermediates in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid typically involves the reaction of piperidine derivatives with azido reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative is reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of flow chemistry also minimizes the risk associated with handling azides, which are known to be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important pharmacophores in medicinal chemistry. The compound can also act as an electrophile, reacting with nucleophiles to form various derivatives. These reactions can modulate the activity of enzymes and other biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-3-cyclohexene-1-one
- 4-Azido-2-cyclohexene-1-one
- 2-Azido-3-oxo-1-pyrrolidine
Uniqueness
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid is unique due to its specific structure, which combines the azido group with a piperidine ring and an oxoacetic acid moiety. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C7H10N4O3 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(4-azidopiperidin-1-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H10N4O3/c8-10-9-5-1-3-11(4-2-5)6(12)7(13)14/h5H,1-4H2,(H,13,14) |
InChI Key |
ZXRFMEJAIWDSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N=[N+]=[N-])C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)


![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)




![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)

![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)

